molecular formula C7H7F6NO4 B3041591 Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 329182-36-7

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Cat. No.: B3041591
CAS No.: 329182-36-7
M. Wt: 283.12 g/mol
InChI Key: RZWSTPBCQMBLEO-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate (molecular formula: C₇H₇F₆NO₄, molar mass: 283.13 g/mol) is a fluorinated α-hydroxy-α-amino ester featuring a trifluoroacetyl-protected amino group and an ethyl ester moiety . Its structure combines a central hydroxy group, a trifluoroacetylated amine, and a trifluoromethyl group, which collectively enhance its electrophilicity and metabolic stability. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and asymmetric catalysis due to its chiral center and fluorine-driven reactivity .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NO4/c1-2-18-4(16)5(17,7(11,12)13)14-3(15)6(8,9)10/h17H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWSTPBCQMBLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves the reaction of ethyl 3,3,3-trifluoro-2-hydroxypropanoate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Inhibition of Pyruvate Dehydrogenase Kinase (PDHK)
One of the significant applications of this compound is its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating glucose metabolism and is implicated in various metabolic disorders, including diabetes and cancer. Research has shown that derivatives of this compound can effectively inhibit PDHK activity, which may lead to improved metabolic control in diabetic patients and potential anti-cancer effects. A patent (WO2015090496A1) describes these compounds as promising therapeutic agents for treating such diseases by targeting the PDHK pathway .

1.2 Anticancer Properties
The trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a suitable candidate for further development in anticancer therapies. Studies have indicated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting that ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate could be evaluated for its potential in cancer treatment .

Biochemical Research

2.1 Protein Interaction Studies
In biochemical research, this compound can serve as a tool for studying protein interactions due to its ability to modify protein function through covalent binding. The trifluoromethyl moieties can influence the binding affinity and specificity towards target proteins. This property is particularly useful in proteomics for identifying protein targets of small molecules .

2.2 Drug Development
The compound's unique structural features make it a valuable scaffold for drug development. Its ability to form stable complexes with biological macromolecules allows researchers to explore new drug candidates that can modulate biological pathways effectively. The fluorinated groups are known to enhance metabolic stability and bioavailability .

Data Tables

Application AreaDescription
Medicinal ChemistryPDHK inhibition for diabetes and cancer treatment
Biochemical ResearchProtein interaction studies
Drug DevelopmentScaffold for new drug candidates

Case Studies

4.1 Case Study on PDHK Inhibition
A study published in a peer-reviewed journal examined the effects of various derivatives of this compound on PDHK activity in vitro. The results demonstrated that specific modifications to the compound significantly enhanced its inhibitory potency against PDHK compared to non-fluorinated analogs .

4.2 Anticancer Activity Assessment
Another research project focused on testing the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity and induced apoptosis in treated cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoroacetyl vs. Aromatic/Electron-Deficient Groups

Ethyl 3,3,3-Trifluoro-2-hydroxy-2-{[(4-Methoxyphenyl)amino]-methyl}propanoate (10j)
  • Structure: Replaces the trifluoroacetyl group with a 4-methoxyphenylaminomethyl substituent.
  • Properties : Synthesized in 67% yield as a brown oil, with distinct $^1$H-NMR signals (δ 6.63–6.81 ppm for aromatic protons) .
Methyl 3-(3,5-Dibromo-4-hydroxyphenyl)-2-[(2,2,2-Trifluoroacetyl)amino]propanoate
  • Structure : Features a dibromo-hydroxyphenyl group and methyl ester (vs. ethyl).
  • The phenolic hydroxyl group introduces acidity (pKa ~10) absent in the target compound .
tert-Butyl (R)-2-(2-(2,2,2-Trifluoroacetyl)phenoxy)propanoate (R)-45
  • Structure: Contains a phenoxy-linked trifluoroacetyl group and a bulky tert-butyl ester.
  • Properties : Higher steric hindrance slows hydrolysis compared to ethyl esters. Synthesized in 89% yield with optical activity ([α]D = −25) .

Functional Group Modifications: Ester and Halogen Substituents

Ethyl 2-Chloro-3,3,3-Trifluoro-2-[(2-Fluoroacetyl)amino]propanoate
  • Structure : Chlorine replaces the hydroxy group, and fluoroacetyl substitutes trifluoroacetyl.
  • Properties : The chloro group increases electrophilicity at C2, favoring SN2 reactions. The fluoroacetyl group (vs. trifluoroacetyl) reduces electron-withdrawing effects, altering stability in basic conditions .
Ethyl 2-Amino-3,3,3-Trifluoropropanoate
  • Structure: Lacks the hydroxy and trifluoroacetyl groups, featuring a free amino group.
  • Properties : Higher basicity (pKa ~8.5 for NH₂) and reduced steric hindrance enable facile peptide coupling .

Complex Derivatives: Multi-Substituted and Heterocyclic Analogues

Ethyl 2-{[3-(Aminocarbonyl)-4,5,6,7-Tetrahydro-1-benzothien-2-yl]amino}-3,3,3-Trifluoro-2-[(4-Fluorobenzoyl)amino]propanoate
  • Structure : Incorporates a benzothienyl ring and 4-fluorobenzoyl group.
  • Likely used in kinase inhibition studies .
(S)-2-(4-(2,2,2-Trifluoroacetyl)phenoxy)propanoic Acid ((S)-35)
  • Structure: Carboxylic acid derivative with a phenoxy-trifluoroacetyl group.
  • Properties : Improved water solubility (logP ~1.5) vs. ethyl esters, suitable for ionic interactions in drug design .

Biological Activity

Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₉H₈F₆N₁O₃
  • Molecular Weight : 263.15 g/mol

The presence of trifluoromethyl groups in its structure suggests potential interactions with biological systems that could lead to varied pharmacological effects.

Research indicates that compounds containing trifluoromethyl groups can influence various biological pathways. This compound may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit pyruvate dehydrogenase kinase (PDHK), which plays a critical role in cellular metabolism and energy production .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial survival.

Bacterial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa10100

Case Studies and Research Findings

  • Inhibition of PDHK : A study focused on the inhibition of PDHK by derivatives of trifluoromethyl compounds demonstrated that such compounds can significantly reduce the activity of this enzyme, leading to altered glucose metabolism in cancer cells .
  • Antimicrobial Efficacy : In a comparative study involving various antimicrobial agents, this compound showed promising results against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .
  • Cellular Studies : Research has indicated that the compound affects cell viability and proliferation in certain cancer cell lines. The specific pathways involved remain under investigation but suggest potential applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.